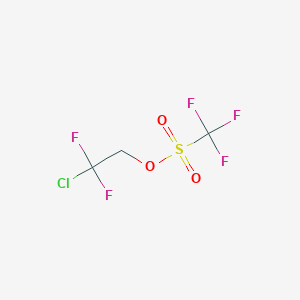![molecular formula C15H20N2O4 B2962557 4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]morpholine CAS No. 1903655-95-7](/img/structure/B2962557.png)
4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]morpholine is a chemical compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound features a morpholine ring, a pyridine ring, and an oxane (tetrahydropyran) ring, making it a complex heterocyclic structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]morpholine typically involves multiple steps, including the formation of the oxane ring, the pyridine ring, and the morpholine ring. One common synthetic route involves the reaction of 6-(oxan-4-yloxy)pyridine-3-carboxylic acid with morpholine under specific conditions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Scientific Research Applications
4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]morpholine can be compared with other similar compounds, such as:
6-[(Oxan-4-yl)oxy]pyridine-3-carboxylic acid: This compound shares the oxane and pyridine rings but lacks the morpholine ring.
4-(Pyridine-3-carbonyl)morpholine: This compound has the pyridine and morpholine rings but lacks the oxane ring.
4-(Oxan-4-yloxy)pyridine: This compound has the oxane and pyridine rings but lacks the morpholine ring.
The uniqueness of this compound lies in its combination of these three rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
morpholin-4-yl-[6-(oxan-4-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-15(17-5-9-20-10-6-17)12-1-2-14(16-11-12)21-13-3-7-19-8-4-13/h1-2,11,13H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPFYSDCYXJPRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-cyclopropyl-1-(2-methylphenyl)-6-[2-(morpholin-4-yl)-2-oxoethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2962474.png)
![4-(dimethylsulfamoyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2962475.png)
![3-((4-Nitrobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2962478.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2962481.png)





![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2962488.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2962491.png)
![1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(pentan-3-yl)urea](/img/structure/B2962492.png)
![4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol](/img/structure/B2962495.png)

